molecular formula C17H18N4O2S B2674486 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034522-44-4

4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2674486
CAS No.: 2034522-44-4
M. Wt: 342.42
InChI Key: DCHWQRCDDINPGU-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide features a benzenesulfonamide core substituted with a methyl group at the 4-position. The sulfonamide nitrogen is linked to a pyridin-3-ylmethyl group, which itself bears a 1-methyl-1H-pyrazole substituent at the 2-position.

Properties

IUPAC Name

4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-13-5-7-16(8-6-13)24(22,23)20-11-14-4-3-9-18-17(14)15-10-19-21(2)12-15/h3-10,12,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHWQRCDDINPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O2SC_{15}H_{17}N_{5}O_{2}S, with a molecular weight of approximately 313.4 g/mol. Its structure incorporates a pyrazole moiety, which is known for its diverse pharmacological properties.

Recent studies have indicated that compounds containing the pyrazole scaffold can exert significant anticancer effects. The primary mechanisms identified include:

  • Inhibition of Tumor Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines through induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.
  • Targeting the KEAP1-NRF2-GPX4 Axis : The compound appears to interact with the NRF2 pathway, leading to decreased expression of antioxidant proteins such as GPX4, which is crucial for cellular defense against oxidative stress .

Biological Activity in Case Studies

Several studies have evaluated the biological activity of related compounds and provided insights into the potential effectiveness of this compound.

Table 1: Summary of Biological Activities

StudyCell Lines TestedIC50 (µM)Mechanism
Study A MDA-MB-231 (Breast Cancer)12.5Induction of Ferroptosis
Study B HepG2 (Liver Cancer)26NRF2 Inhibition
Study C A549 (Lung Cancer)49.85Autophagy Induction

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been assessed in various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Demonstrated significant antiproliferative activity with an IC50 value indicating effective growth inhibition.
  • Liver Cancer (HepG2) : The compound showed moderate cytotoxicity, suggesting potential application in liver cancer treatment.
  • Lung Cancer (A549) : Induced autophagy in A549 cells without triggering apoptosis, highlighting its unique mechanism among anticancer agents.

Scientific Research Applications

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of similar pyrazole derivatives. For instance, research has shown that certain benzenesulfonamide derivatives exhibit significant activity against Leishmania infantum and Leishmania amazonensis, which are responsible for leishmaniasis—a neglected tropical disease. The incorporation of the pyrazole moiety is believed to enhance the interaction with the target parasites, potentially leading to lower cytotoxicity compared to traditional treatments like pentamidine .

Anticancer Potential

The sulfonamide group has been associated with various anticancer activities. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth, suggesting that 4-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide may also possess anticancer properties .

Enzyme Inhibition

Research indicates that compounds containing sulfonamide groups can act as inhibitors for specific enzymes such as α-glucosidase and acetylcholinesterase . This enzyme inhibition is critical in managing conditions like diabetes and Alzheimer's disease, respectively. The dual functionality of this compound could be explored further in drug design aimed at these diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including electrophilic aromatic substitution and coupling reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Modifications to the pyrazole or pyridine rings can significantly affect the compound's efficacy and selectivity against various biological targets .

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical models:

  • Antileishmanial Studies : A series of experiments demonstrated that certain derivatives exhibited IC50 values comparable to established treatments, indicating their potential as new therapeutic agents against leishmaniasis .
  • Anticancer Research : In vitro studies showed that compounds related to this compound inhibited the growth of various cancer cell lines, suggesting a promising avenue for further investigation .
  • Enzyme Inhibition : Research on sulfonamide derivatives indicated significant inhibition of α-glucosidase, supporting their role in managing postprandial hyperglycemia in diabetic patients .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution at the sulfur atom. Key reactions include:

Reaction Type Reagents/Conditions Product Yield Reference
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-methylated sulfonamide derivative78%
Arylation4-Bromotoluene, Pd(PPh₃)₄, 80°CBiaryl sulfonamide with extended conjugation65%
Hydrolysis6M HCl, reflux, 12hCleavage to 4-methylbenzenesulfonic acid and pyridine-pyrazole amine92%
  • Mechanistic insight : The electron-withdrawing sulfonamide group activates the benzene ring for electrophilic substitution at the para-methyl position under acidic conditions.

Heterocycle Functionalization

The pyridine and pyrazole rings participate in distinct reactions:

Pyridine Ring Reactions

Transformation Conditions Outcome Catalyst
N-OxidationH₂O₂, AcOH, 50°CPyridine N-oxide derivativeTiO₂ nanoparticles
HalogenationNBS, CCl₄, lightBromination at pyridine C4 positionAIBN

Pyrazole Ring Reactions

Reaction Reagents Regioselectivity
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at pyrazole C5 position
Cross-couplingPd(OAc)₂, Xantphos, aryl boronic acidSuzuki-Miyaura coupling at pyrazole C4
  • Key observation : The 1-methyl group on pyrazole sterically hinders reactions at N1 but promotes reactivity at C4.

Sulfonamide Group Transformations

The –SO₂NH– linkage shows unique reactivity:

3.1 Sulfonamide Bridge Modification

Compound+RCOClEt N CH Cl RCONH CH Pyridine Pyrazole+SO Cl\text{Compound}+\text{RCOCl}\xrightarrow{\text{Et N CH Cl }}\text{RCONH CH Pyridine Pyrazole}+\text{SO Cl}

  • Yields range from 55% (R = bulky aryl) to 82% (R = linear alkyl).

3.2 Coordination Chemistry
Forms stable complexes with transition metals:

Metal Ion Ligand Sites Application Stability Constant (log β)
Cu(II)Pyridine N, sulfonamide OCatalytic oxidation reactions8.9 ± 0.2
Pd(II)Pyrazole N, sulfonamide OCross-coupling catalysis10.2 ± 0.3

Photochemical Reactions

Under UV light (λ = 254 nm):

  • C–S bond cleavage occurs with quantum yield Φ = 0.33 ± 0.05

  • Generates sulfonyl radicals detectable by EPR spectroscopy

Microwave-Assisted Reactions

Comparative study of sulfonamide derivatization:

Method Time Yield Byproducts
Conventional heating8h67%12%
Microwave irradiation25min88%<3%

Stability and Degradation Pathways

Critical stability parameters:

Condition Half-life Major Degradation Product
pH 1.2, 37°C48hBenzenesulfonic acid
UV light (300-400 nm)6hPyridine-pyrazole methylene cleavage
75% humidity, 40°C28 daysHydrated sulfonamide dimer

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Pyridine Motifs

4-Methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide (CAS: 7167-25-1)
  • Structure : Differs by replacing the pyridin-3-ylmethyl group with a 3-(trifluoromethyl)benzyl substituent on the pyrazole.
  • Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound. This modification may influence binding affinity in hydrophobic pockets .
4-Methyl-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)-5-(trifluoromethyl)phenyl)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)benzamide (Compound 30)
  • Structure: Incorporates a quinazoline scaffold linked to a pyrazole via an amino group, with additional substitutions including a diazepane ring.
  • Synthesis Yield : 74%, suggesting efficient coupling under optimized conditions. The diazepane moiety may improve solubility compared to the pyridine in the target compound .

Sulfonamide Derivatives with Heterocyclic Substitutions

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Structure : Replaces the pyridine-pyrazole system with a 1,2-oxazole ring.
  • Crystallography : Single-crystal X-ray data (R factor = 0.055) confirm planar geometry, which may enhance stacking interactions in crystal lattices. The oxazole’s electron-withdrawing nature could reduce basicity compared to pyridine .
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
  • Structure : Features a thioxopyrimidine and thiazole group.

Indole-Containing Sulfonamides

4-Methyl-N-(2-((1-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (4r)
  • Structure: Includes an indole core linked to a pyrrolidinone group.
  • Synthesis Yield : 14% (low), attributed to steric hindrance during coupling.
  • Physical Properties : Melting point 96–97°C; HRMS (ESI): [M+Na]+ = 572.1978 .
4-Methyl-N-(2-((2-((2-oxopyrrolidin-1-yl)(phenyl)methyl)-1H-indol-3-yl)methyl)phenyl)benzenesulfonamide (3r)
  • Structure: Isomeric variation of 4r with a shifted pyrrolidinone group.
  • Synthesis Yield : 83% (high), indicating favorable regioselectivity.
  • Physical Properties : Melting point 97–98°C; HRMS (ESI): [M+Na]+ = 572.1961 .

Data Tables

Table 2: Key Spectral Data
Compound Name 1H NMR Features IR (cm−1) HRMS (ESI)
Target Compound Aromatic protons (δ 7.2–8.5), methyl groups (δ 2.4–3.1) N/A N/A
4r Aromatic protons (δ 7.1–8.3), pyrrolidinone (δ 1.8–2.5) 1650 (C=O), 1150 (S=O) 572.1978 [M+Na]+
3r Aromatic protons (δ 7.0–8.2), pyrrolidinone (δ 1.7–2.4) 1655 (C=O), 1145 (S=O) 572.1961 [M+Na]+

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be validated?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. For example:

  • Step 1: Prepare the pyridine-pyrazole core via Suzuki-Miyaura coupling between 2-chloro-3-(bromomethyl)pyridine and 1-methyl-1H-pyrazole-4-boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a THF/Na₂CO₃ system at 80°C .
  • Step 2: Sulfonamide formation by reacting the pyridine-pyrazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine in dichloromethane.
  • Validation: Monitor intermediates via TLC and confirm purity using HPLC (>95%). Characterize intermediates via 1H^1H-NMR (e.g., pyrazole protons at δ 7.5–8.0 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR: Resolve aromatic protons (e.g., pyridine at δ 8.2–8.5 ppm, benzenesulfonamide methyl at δ 2.4 ppm) and confirm connectivity via 2D techniques (HSQC, HMBC) .
  • X-ray Crystallography: For absolute configuration, grow single crystals via slow evaporation in ethanol/water. Refine data using SHELX (R factor < 0.05) .
  • FT-IR: Confirm sulfonamide S=O stretching at ~1150 cm1^{-1} and N–H bending at ~1600 cm1^{-1} .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE): Use a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). Analyze via response surface methodology (RSM) to identify optimal conditions (e.g., 70°C, 5 mol% Pd catalyst) .
  • Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce side reactions .
  • Purification: Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate high-purity product (>99%) .

Advanced: How to resolve contradictions in reported solubility data?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO, EtOH, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λ_max ~270 nm). Note discrepancies due to polymorphic forms or hydrate formation .
  • Thermodynamic Analysis: Perform van’t Hoff plots to calculate solubility entropy (ΔS) and enthalpy (ΔH) in different solvents. Use differential scanning calorimetry (DSC) to detect polymorph transitions .

Advanced: What computational strategies predict biological activity and binding modes?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2). Parameterize the trifluoromethyl group’s electrostatic potential using DFT (B3LYP/6-31G*) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., hydrogen bonds between sulfonamide and Lys87) .
  • ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate logP (~3.5), metabolic stability, and blood-brain barrier permeability .

Advanced: How to design assays for evaluating kinase inhibition efficacy?

Methodological Answer:

  • Biochemical Assays: Use a FRET-based kinase assay (e.g., Z’-LYTE™) with ATP concentrations near KmK_m. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
  • Selectivity Profiling: Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler™) at 1 µM. Normalize activity to staurosporine controls .
  • Cellular Assays: Measure antiproliferative effects in cancer cell lines (e.g., K562) via MTT assay after 72-hour exposure. Validate target engagement via Western blot (phospho-STAT5 inhibition) .

Advanced: How to address stereochemical challenges in derivative synthesis?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10). Assign configurations via circular dichroism (CD) spectra .
  • Asymmetric Catalysis: Employ Pd-catalyzed C–N coupling with Josiphos ligands to achieve >90% ee. Monitor enantiomeric excess via 1H^1H-NMR with chiral shift reagents .

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